
3-Chloro-4,5,6-trifluoropyridazine
Overview
Description
3-Chloro-4,5,6-trifluoropyridazine: is a heterocyclic compound with the molecular formula C4ClF3N2 . It is a derivative of pyridazine, characterized by the presence of chlorine and three fluorine atoms at the 3rd, 4th, 5th, and 6th positions of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5,6-trifluoropyridazine typically involves the fluorination of chloropyridazine derivatives. One common method includes the nucleophilic substitution of chlorine atoms in chloropyridazine with fluorine atoms using potassium fluoride (KF) under specific reaction conditions . Another approach involves the stepwise vapor-phase chlorination followed by fluorination .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes, utilizing advanced fluorinating agents and controlled reaction environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4,5,6-trifluoropyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF), amines, thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-4,5,6-trifluoropyridazine is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the development of drugs targeting specific biological pathways, owing to its ability to interact with various molecular targets .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, such as herbicides and insecticides. Its fluorinated structure enhances the efficacy and stability of these products .
Mechanism of Action
The mechanism of action of 3-Chloro-4,5,6-trifluoropyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, in pharmaceutical applications, it may inhibit or activate enzymes involved in disease processes .
Comparison with Similar Compounds
- 3-Chloro-2,5,6-trifluoropyridine
- 3-Chloro-4,5-difluoropyridazine
- 4-Chloro-5,6-difluoropyridazine
Comparison: Compared to its similar compounds, 3-Chloro-4,5,6-trifluoropyridazine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridazine ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-chloro-4,5,6-trifluoropyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF3N2/c5-3-1(6)2(7)4(8)10-9-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSGXHCMGDEAFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1F)Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516866 | |
Record name | 3-Chloro-4,5,6-trifluoropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88692-18-6 | |
Record name | 3-Chloro-4,5,6-trifluoropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.